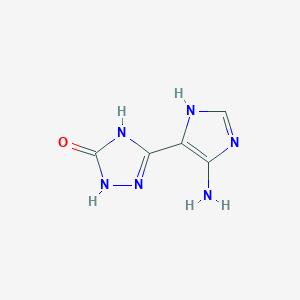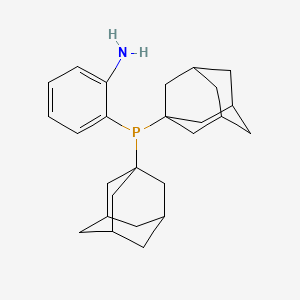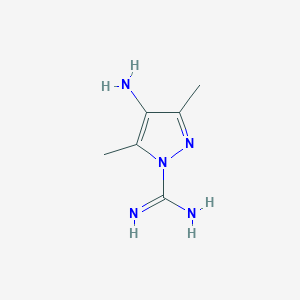
3-Isopentyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopentyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of an isopentyl group at the third position and a hydroxyl group at the fourth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopentyl-1H-pyrazol-4-ol typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing a straightforward route to the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-component reactions, which are advantageous due to their simplicity and high yields. For example, the synthesis of bis(pyrazolyl)methane derivatives can be achieved through one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isopentyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring into more saturated derivatives.
Substitution: The isopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-Isopentyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: Pyrazole derivatives are used as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isopentyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, influencing their activity. The isopentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Isopentyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole-pyridine ring system and exhibit similar biological activities.
Indole Derivatives: Indoles are structurally similar to pyrazoles and share many biological properties, including antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopentyl group and hydroxyl group at specific positions on the pyrazole ring distinguishes it from other pyrazole derivatives and contributes to its unique properties.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1H-pyrazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-8(11)5-9-10-7/h5-6,11H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
UDHPHVKLSXDGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=NN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


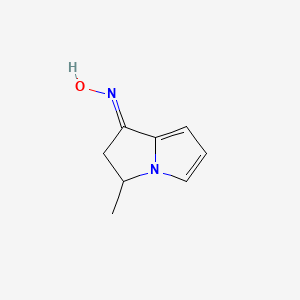

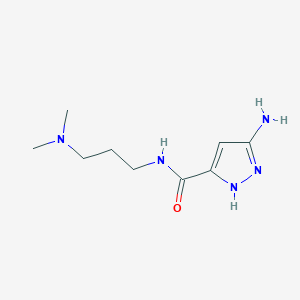
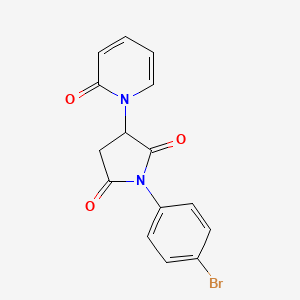
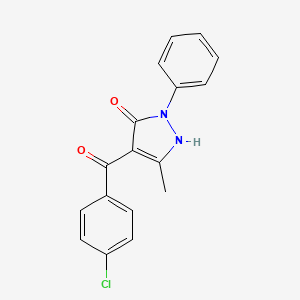
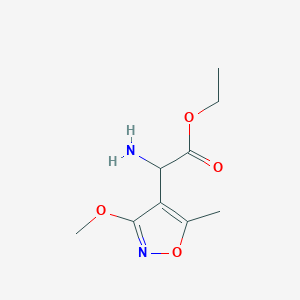
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
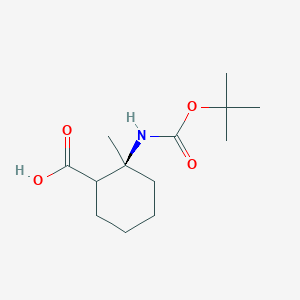
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

